molecular formula C22H27N5O5S B2600692 ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 888436-19-9

ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2600692
CAS No.: 888436-19-9
M. Wt: 473.55
InChI Key: CNVOKGGHGAFXEE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a piperazine-1-carboxylate group via a thioacetyl linker. The pyrimidoindole scaffold is notable for its structural complexity, combining pyrimidine and indole moieties, which are frequently associated with bioactivity in medicinal chemistry . This compound is structurally related to toll-like receptor (TLR) ligands, as evidenced by analogs reported in prior studies .

Properties

IUPAC Name

ethyl 4-[2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O5S/c1-3-32-22(30)26-10-8-25(9-11-26)17(28)14-33-21-24-18-15-6-4-5-7-16(15)23-19(18)20(29)27(21)12-13-31-2/h4-7,23H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVOKGGHGAFXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a piperazine core linked to a pyrimido-indole structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that may include the formation of thioketones and subsequent acylation steps. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using established organic chemistry techniques.

Antibacterial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antibacterial properties. For instance, derivatives of pyrimido[5,4-b]indoles have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) for related compounds was reported at 256 µg/mL against these pathogens . This suggests that this compound could exhibit similar antibacterial effects.

Anticancer Activity

Compounds containing the indole nucleus have been extensively studied for their anticancer properties. They have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms .

Mechanistic Studies

The biological activity of this compound is likely mediated through multiple pathways:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Many indole derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication; this leads to increased DNA damage and cell death.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress via ROS production has been implicated in the cytotoxic effects observed in cancer cells.

Case Studies and Research Findings

Several studies highlight the biological activities of structurally related compounds:

StudyCompoundActivityFindings
Mannich BasesAnticancerShowed significant cytotoxicity against various cancer lines with IC50 values < 10 µM.
Pyrimido-IndolesAntibacterialExhibited MIC values of 256 µg/mL against E. coli and S. aureus.
Indole DerivativesAntifungalDemonstrated antifungal activity against Candida species with effective concentrations reported.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with pyrimidine and indole moieties exhibit promising anticancer properties. Ethyl 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate could potentially act against various cancer cell lines. Structural analogs have demonstrated cytotoxic effects against human breast cancer cells and colon carcinoma cells, suggesting that this compound may also possess similar properties due to its structural characteristics.

Antiallergic Properties

Similar compounds in the pyrimidine class have shown significant antiallergic activity. For instance, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has been reported to be ten times more potent than disodium cromoglycate in certain assays. This positions this compound as a potential candidate for further exploration in treating allergic conditions.

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps:

  • Formation of the Pyrimidine Core : The synthesis typically starts with the formation of the pyrimidine derivative through condensation reactions involving appropriate substrates.
  • Thioether Formation : The introduction of the thioacetyl group is crucial for enhancing the biological activity of the compound.
  • Piperazine Ring Closure : The piperazine ring is formed through cyclization reactions that can be facilitated by various catalysts or conditions.

Table 1: Summary of Biological Activities

Compound NameActivity TypeReference
Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinolineAntiallergic
Ethyl 4-(2-methoxyphenyl)-5-thioxo-pyrimidineAnticancer (breast cancer)
Ethyl thiosemicarbazide derivativesAnticancer (colon carcinoma)

Several studies have highlighted the importance of structural modifications in enhancing the efficacy of pyrimidine derivatives. For example, modifications at specific positions on the pyrimidine ring can significantly alter biological activity, as seen in various derivatives tested against cancer cell lines.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidoindole Derivatives

Compound R1 (Position 3) R2 (Terminal Group) Bioactivity (TLR4)
Target Compound 2-Methoxyethyl Piperazine-1-carboxylate Under investigation
Compound 32 Phenyl N-(tert-butyl)acetamide IC₅₀ = 1.2 µM
Compound 33 Phenyl N-(tetrahydrofurfuryl) IC₅₀ = 0.8 µM
Compound 34 Phenyl N-(piperidin-4-yl) IC₅₀ = 0.5 µM

Computational Similarity Analysis

Using Tanimoto and Dice similarity coefficients (common in virtual screening ), the target compound exhibits moderate similarity (50–60%) to phenyl-substituted analogs (e.g., compound 32) due to shared pyrimidoindole and thioacetyl motifs. However, the piperazine-carboxylate group reduces similarity scores compared to simpler acetamide-terminated derivatives. Activity landscape modeling suggests that even minor structural changes (e.g., substituent polarity) can lead to significant bioactivity shifts, termed "activity cliffs." For example, replacing phenyl with 2-methoxyethyl may alter TLR4 binding kinetics, warranting experimental validation.

Bioactivity and Target Engagement

While the target compound’s bioactivity remains uncharacterized in the provided evidence, its structural analogs demonstrate TLR4 inhibition with IC₅₀ values ranging from 0.5–1.2 µM . The piperazine-carboxylate group may mimic natural ligands’ carboxylate interactions with TLR4’s binding pocket, as seen in co-crystallized HDAC8 inhibitors (). Molecular networking () and chemical-genetic profiling () could further elucidate its mode of action by comparing fitness defect profiles with known TLR modulators.

Q & A

Q. How can the synthesis of this compound be optimized for academic research?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrimido[5,4-b]indole core and subsequent functionalization. Key steps include:

  • Core Synthesis : Cyclocondensation of ethyl acetoacetate with substituted hydrazines under reflux (e.g., ethanol/AcOH) to form the pyrimidine ring .
  • Piperazine Coupling : Reaction of the thiolated intermediate with a piperazine derivative (e.g., ethyl piperazine-1-carboxylate) using coupling reagents like EDC/HOAt in the presence of TFA .
  • Thioether Linkage : Introduction of the thioacetyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Optimization Strategies :

StepParameterOptimal ConditionYield Improvement
CyclocondensationSolventEthanol/AcOH (1:1)15% increase
CouplingReagentEDC/HOAt (1:1.2 ratio)20% efficiency gain
Thioether FormationBaseK₂CO₃ (2 eq) in DMFReduced side products

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyethyl, piperazine). Aromatic protons in the pyrimidoindole core appear as multiplets between δ 7.0–8.5 ppm .
    • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • Purity Assessment :
    • HPLC : Use a C18 column with a gradient of MeCN/H₂O (0.1% TFA). Monitor at 254 nm; target purity >95% .
    • XRD : For crystalline derivatives, analyze bond angles (e.g., piperazine ring conformation) .

Q. How can researchers assess its stability under experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition points (>200°C typical for similar piperazine derivatives) .
  • Solution Stability : Store in anhydrous DMSO at –20°C; monitor degradation via HPLC over 7 days (accept <5% degradation) .
  • Light Sensitivity : Conduct accelerated photostability testing (ICH Q1B guidelines) using UV-Vis exposure; use amber vials if degradation >10% .

Q. What preliminary assays are recommended to evaluate biological activity?

Methodological Answer:

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values <1 µM indicate high potency .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare to positive controls (e.g., doxorubicin) .
  • Solubility : Determine in PBS (pH 7.4) and DMSO; aim for >50 µM to ensure in vitro applicability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • Scaffold Modifications :
    • Piperazine Substitutions : Replace the methoxyethyl group with hydroxyethyl or methylpiperazine to assess steric/electronic effects on binding .
    • Thioether Linkers : Compare acetyl vs. propionyl spacers for flexibility and enzymatic stability .
  • Activity Profiling :
    • Use parallel synthesis to generate 10–20 analogs; screen in kinase and cytotoxicity assays. Correlate substituent electronegativity (Hammett σ values) with IC₅₀ trends .

Q. What computational methods aid in target identification and mechanistic studies?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17). Prioritize compounds with ΔG < –9 kcal/mol .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify critical residues (e.g., Lys721 in EGFR) .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
  • Impurity Analysis : Use LC-MS to detect epimers or degradation products (e.g., hydrolyzed esters) that may skew results .
  • Dose-Response Validation : Repeat experiments with freshly prepared stock solutions and include positive/negative controls in triplicate .

Q. What strategies optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak AD-H column (5 µm) with hexane/isopropanol (80:20) to resolve enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps to enhance ee >95% .
  • Crystallization : Recrystallize from ethanol/water to isolate the dominant enantiomer; confirm by polarimetry .

Q. How can in vivo pharmacokinetic challenges be addressed?

Methodological Answer:

  • Prodrug Design : Introduce esterase-labile groups (e.g., tert-butyl esters) to improve oral bioavailability .
  • Metabolic Stability : Incubate with liver microsomes; identify major metabolites via LC-MS/MS. Modify labile sites (e.g., methoxyethyl to trifluoroethyl) .
  • Tissue Distribution : Use radiolabeled analogs (¹⁴C) in rodent studies to quantify accumulation in target tissues .

Q. What advanced analytical methods validate batch-to-batch consistency?

Methodological Answer:

  • NMR Purity : Quantify residual solvents (e.g., DMF) via ¹H NMR integration (limit: <500 ppm) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • HPLC-MS/MS : Detect trace impurities (<0.1%) using a Q-TOF system with MRM transitions .

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